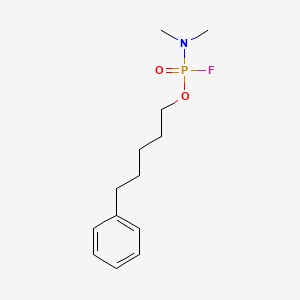![molecular formula C10H19N B14410978 6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole CAS No. 87401-71-6](/img/structure/B14410978.png)
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic rings containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions . Another method includes the use of Grignard reagents, where the reaction of an alkyl halide with magnesium in anhydrous ether forms the Grignard reagent, which then reacts with a suitable precursor to form the desired pyrrole .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves multicomponent reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step. These reactions typically use readily available starting materials and mild reaction conditions to achieve high yields .
化学反応の分析
Types of Reactions
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2-carboxylic acid, while reduction can yield pyrrolidine derivatives .
科学的研究の応用
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of organic dyes, conjugated polymers, and sensors.
作用機序
The mechanism of action of 6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its aromatic nature allows it to participate in various chemical reactions, including electrophilic substitution and nucleophilic addition .
類似化合物との比較
Similar Compounds
Pyrrole: A basic five-membered aromatic ring with one nitrogen atom.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
Indole: A fused bicyclic structure containing a benzene ring fused to a pyrrole ring.
Uniqueness
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole is unique due to its specific substitution pattern and the presence of an ethyl and methyl group on the pyrrole ring. This structural uniqueness can lead to distinct chemical and biological properties compared to other pyrrole derivatives .
特性
CAS番号 |
87401-71-6 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC名 |
6a-ethyl-1-methyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-3-10-7-4-5-9(10)6-8-11(10)2/h9H,3-8H2,1-2H3 |
InChIキー |
WIVKIQOSAURQEC-UHFFFAOYSA-N |
正規SMILES |
CCC12CCCC1CCN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


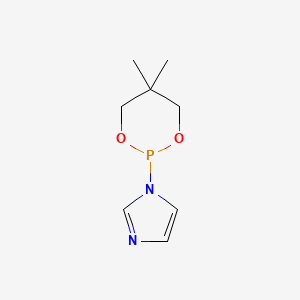
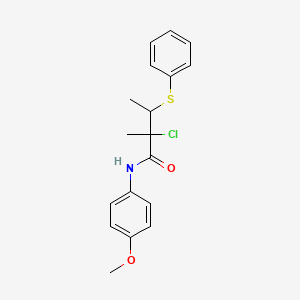
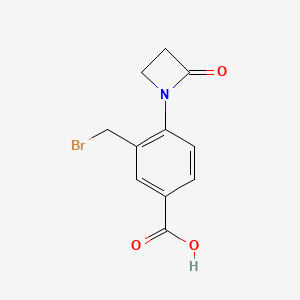
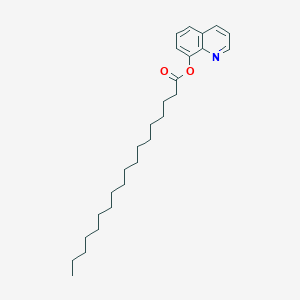
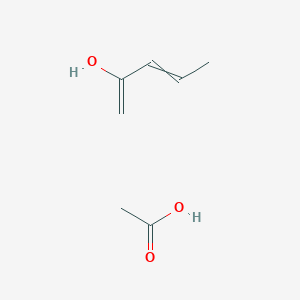
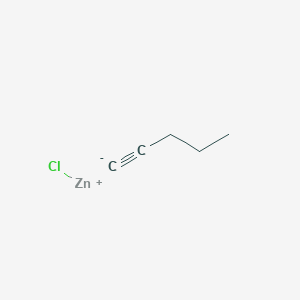

![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
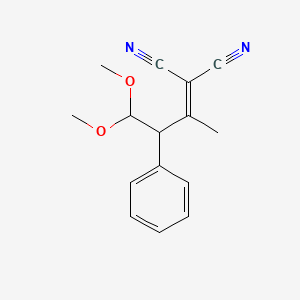
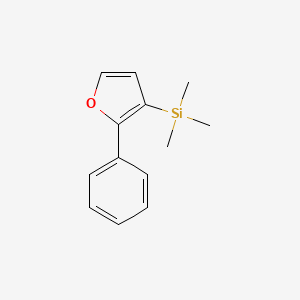
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
![N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14410948.png)
